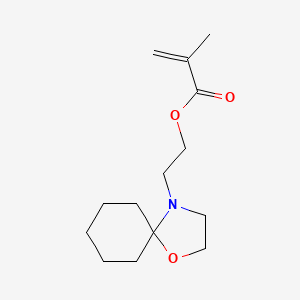

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate

Description

2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate (CAS: 4203-89-8, EINECS: 224-116-8) is a methacrylate derivative featuring a spirocyclic 1-oxa-4-azaspiro[4.5]decane moiety. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . Key physical properties include:

- Density: 1.06 g/cm³ at 20°C

- Boiling Point: 269.32°C at 101.325 kPa

- Water Solubility: 918.6 g/L at 25°C

- Vapor Pressure: 0.049–0.083 Pa at 25°C .

The spirocyclic structure combines oxygen (oxa) and nitrogen (aza) within a fused cyclohexane-oxazolidine ring system, conferring unique steric and electronic properties. The methacrylate group enables polymerization, making it valuable in coatings, adhesives, and biomedical materials .

Properties

CAS No. |

4203-89-8 |

|---|---|

Molecular Formula |

C14H23NO3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H23NO3/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14/h1,3-11H2,2H3 |

InChI Key |

DCEYPVNNJBGUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCOC12CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1-oxa-4-azaspiro[4.5]decane Core

The spirocyclic core is typically generated via oxidative cyclization or intramolecular amidation strategies involving amino alcohol precursors. Relevant literature reports the following:

- Starting from amino alcohol derivatives such as 2-hydroxy-N-(4-hydroxyphenyl)acetamide, metal-catalyzed oxidative cyclization using copper(I) catalysts (e.g., tetrakis(acetonitrile)copper(I) perchlorate) and hypervalent iodine oxidants (e.g., bis(acetoxy)iodobenzene) efficiently produce 1-oxa-4-azaspiro[4.5]decane frameworks.

- Optimization studies showed copper catalysts yield up to 72% product, with rhodium acetate catalysts slightly higher (~75%), but copper is preferred for cost and environmental reasons.

- Alternative methods include sulfonylation of chloroethylamine derivatives followed by Sonogashira coupling and rhodium acetate-catalyzed oxidative amidation, which can also lead to spirocyclic azaspiro compounds structurally related to the target.

Esterification to Form the Methacrylate

The final step involves esterifying the hydroxyethyl-functionalized spiroamine with methacrylic acid or methacrylic acid derivatives to introduce the methacrylate moiety:

- Classical esterification methods use methacrylic acid and the hydroxyethyl spiroamine under acid catalysis or with activating agents.

- Industrially, esterification of methacrylic acid with alcohols (e.g., ethyl alcohol) is conducted using acid catalysts and polymerization inhibitors to prevent premature polymerization, with reaction temperatures controlled between 85-100°C and reaction times around 6-8 hours.

- Catalysts such as sodium pyrosulfate or Zeo-karb, combined with polymerization inhibitors like 2,2,6,6-tetramethyl-4-hydroxypiperidine-N-oxyl free radical and resorcinol, are employed to achieve high conversion (>90%) and low impurity content.

- Although the patent describes ethyl methacrylate production, the methodology is adaptable for the hydroxyethyl spiroamine substrate to yield 2-(1-oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate by replacing ethanol with the hydroxyethyl spiroamine.

Representative Synthesis Scheme (Conceptual)

Analytical and Process Optimization Notes

- The oxidative cyclization step is sensitive to catalyst choice; copper catalysts offer a balance of efficiency and sustainability.

- Polymerization inhibitors are critical during esterification to prevent premature polymerization of the methacrylate group.

- Removal of water formed during esterification by azeotropic distillation improves conversion rates and product purity.

- Reaction monitoring via thin-layer chromatography and chromatographic purification ensures the isolation of pure intermediates and final product.

Summary of Key Research Findings

- Copper-catalyzed oxidative cyclization is a validated and efficient route to the spirocyclic core.

- Esterification methods developed for methacrylic acid esters are adaptable for the hydroxyethyl spiroamine substrate to yield the target methacrylate.

- The combination of catalyst choice, polymerization inhibitors, and reaction conditions is crucial for high yield and purity.

- Literature also reports related spirocyclic compounds synthesized via sulfonylation and Sonogashira coupling routes, indicating alternative synthetic pathways for structural analogs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It acts as a monomer in free radical polymerization to form polymers.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the methacrylate group.

Common Reagents and Conditions

Oxidation: Reagents like PhI(OAc)2 (iodobenzene diacetate) are used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can react with the methacrylate group under mild conditions.

Major Products

The major products formed from these reactions include various polymers and substituted methacrylate derivatives, which have applications in adhesives, coatings, and plastics .

Scientific Research Applications

Basic Information

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- Density : 1.08 g/cm³

- Boiling Point : 368°C at 760 mmHg

- Flash Point : 176.4°C

Structure

The compound features a spirocyclic structure that contributes to its distinctive reactivity and compatibility with various chemical processes.

Polymer Chemistry

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate is primarily utilized in the synthesis of advanced polymers. Its methacrylate group allows for copolymerization with other monomers, leading to materials with tailored properties.

Case Study: Copolymerization

A study demonstrated that copolymers formed with this compound exhibit enhanced mechanical properties and thermal stability compared to traditional methacrylate polymers. The spirocyclic structure introduces rigidity, which is beneficial in applications requiring durable materials .

Drug Delivery Systems

The compound's unique structural features make it suitable for drug delivery applications. Its ability to form hydrogels can be exploited for controlled release systems.

Case Study: Hydrogel Formation

Research has shown that hydrogels synthesized from this compound can encapsulate therapeutic agents effectively, providing sustained release profiles that enhance the efficacy of the drugs delivered . The biocompatibility of the resulting hydrogels has been highlighted as a key advantage in biomedical applications.

Coatings and Adhesives

Due to its excellent adhesion properties and resistance to environmental factors, this compound is also used in formulating coatings and adhesives.

Case Study: Protective Coatings

A recent study evaluated coatings based on this methacrylate, revealing superior resistance to solvents and UV degradation compared to conventional coatings. The findings suggest that such coatings could significantly extend the lifespan of materials exposed to harsh environments .

Nanotechnology

In nanotechnology, this compound serves as a building block for creating nanostructured materials, which can be used in sensors and electronic devices.

Case Study: Nanocomposite Materials

Research has indicated that incorporating this compound into nanocomposites enhances electrical conductivity and mechanical strength, making them suitable for advanced electronic applications .

Comparative Data Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Polymer Chemistry | Enhanced mechanical properties | Improved thermal stability in copolymers |

| Drug Delivery Systems | Controlled release capabilities | Effective encapsulation of therapeutic agents |

| Coatings and Adhesives | Superior adhesion and environmental resistance | Extended lifespan of protective coatings |

| Nanotechnology | Enhanced conductivity and strength | Suitable for advanced electronic applications |

Mechanism of Action

The mechanism of action of 2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. These networks improve the mechanical strength and chemical resistance of the materials. In biological systems, the compound interacts with cellular components to deliver therapeutic agents effectively .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Methacrylates and Derivatives

| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate | 1-Oxa-4-azaspiro[4.5]decane | Methacrylate, spirocyclic oxazolidine | C₁₄H₂₃NO₃ | 253.34 |

| 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione | 1,2,4-Triazaspiro[4.5]decane | Thione, phenyl substituent | C₁₃H₁₅N₃S | 245.35 |

| 1-Oxa-4-azaspiro[4.5]decane, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- | 1-Oxa-4-azaspiro[4.5]decane | Cyclohexenyl ether | C₁₆H₂₇NO₂ | 265.39 |

| 2-[2-(2,6-Dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide | 1-Thia-4-azaspiro[4.5]decane | Thioamide, dichloroaniline substituent | C₂₈H₂₈Cl₂N₄O₂S | 563.52 |

Key Observations :

- Heteroatom Substitution : The target compound’s 1-oxa-4-aza system contrasts with sulfur-containing analogs (e.g., 1-thia-4-azaspiro[4.5]decane in ), which exhibit increased lipophilicity and altered hydrogen-bonding capacity .

- Functional Group Diversity : Derivatives like the thione in 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione () introduce sulfur-based reactivity, enabling coordination chemistry or redox activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Water Solubility (g/L) | Vapor Pressure (Pa, 25°C) | Boiling Point (°C) |

|---|---|---|---|

| 2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate | 918.6 | 0.049–0.083 | 269.32 |

| 1-Oxa-4-azaspiro[4.5]decane, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- | Insoluble* | <0.01* | >300* |

| 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione | ~50* | N/A | N/A |

Key Observations :

- Water Solubility : The target compound’s high solubility (918.6 g/L) arises from its polar methacrylate ester and spirocyclic amine, whereas cyclohexenyloxy derivatives () are hydrophobic due to bulky substituents .

- Thermal Stability : The methacrylate’s lower boiling point (269.32°C) compared to cyclohexenyloxy analogs (>300°C) reflects differences in molecular weight and intermolecular forces .

Key Observations :

- Polymerization Utility : The methacrylate group in the target compound enables copolymerization with acrylates or styrenes, enhancing material flexibility and biocompatibility .

- Biological Activity : Sulfur-containing analogs (e.g., ) show promise in drug design due to sulfur’s role in enhancing membrane permeability and target binding .

Biological Activity

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate (CAS: 4203-89-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, particularly in the context of antitumor effects, alongside relevant research findings and data.

The compound has the following chemical properties:

- Molecular Formula : C14H23NO3

- Molar Mass : 253.34 g/mol

- Density : 1.06 g/cm³ at 20°C

- Boiling Point : 269.32°C at 101325 Pa

- Water Solubility : 918.6 g/L at 25°C

- LogP : -0.21 to 3.2 at 20-25°C

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to the spirocyclic structure of this compound. A notable study synthesized a series of novel compounds based on this structure and evaluated their efficacy against various cancer cell lines.

Study Findings

A comprehensive investigation into the biological activity of various derivatives revealed promising results:

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 11b | A549 (Lung) | 0.18 | Most potent against A549 |

| 11h | A549 (Lung) | 0.19 | Second most potent against A549 |

| 11d | MDA-MB-231 | 0.08 | Highly effective against breast cancer |

| 11k | MDA-MB-231 | 0.09 | Comparable potency to other leading compounds |

| 11h | HeLa (Cervical) | 0.15 | Effective against cervical cancer |

| 12c | HeLa (Cervical) | 0.14 | Also showed significant activity |

The derivatives exhibited moderate to potent cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, with compound 11h emerging as a particularly promising candidate for further development due to its overall efficacy across multiple cell lines .

While the specific mechanisms by which these compounds exert their antitumor effects are still under investigation, it is suggested that the spirocyclic structure may play a critical role in enhancing biological activity through interactions with cellular targets involved in proliferation and survival pathways.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, reinforcing the potential of spirocyclic derivatives in anticancer research:

-

Synthesis and Evaluation :

- A series of derivatives were synthesized using a metal-catalyzed oxidative cyclization method, yielding compounds that were tested for their cytotoxic effects on various cancer cell lines.

- The study highlighted the importance of structural modifications on biological activity, indicating that specific substituents can significantly enhance potency.

-

Comparative Studies :

- Comparative studies with established chemotherapeutic agents like bendamustine and vorinostat showed that many derivatives of the spirocyclic structure outperformed these drugs in terms of IC50 values across different cancer cell lines, suggesting a potential for these compounds as novel therapeutic agents .

Q & A

Q. What are the recommended protocols for synthesizing derivatives of 2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl methacrylate?

Methodological Answer: Derivatives are synthesized via nucleophilic substitution or coupling reactions targeting the spiroheterocyclic nitrogen or methacrylate ester group. For example:

- Step 1 : React the parent compound with substituted amines or thiols under inert conditions (e.g., nitrogen atmosphere) to modify the azaspiro ring.

- Step 2 : Characterize intermediates using / NMR and FT-IR to confirm functionalization.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. How is the structural conformation of the spiro ring system analyzed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

- Crystal Growth : Use vapor diffusion or slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : Use SHELXL for small-molecule refinement, with puckering parameters calculated via Cremer-Pople coordinates to quantify ring non-planarity .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the azaspiro ring) be resolved?

Methodological Answer:

- Disorder Modeling : Use SHELXL's PART instruction to model alternative conformations. Refine occupancy factors iteratively.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence (<5%).

- Case Study : In 3-(4-Chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one, disorder in the spiro ring was resolved by refining two-part occupancy (60:40 ratio) with anisotropic displacement parameters .

Q. What computational methods predict the compound’s reactivity in radical polymerization?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess methacrylate group reactivity.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict susceptibility to initiators (e.g., AIBN).

- Kinetic Modeling : Use Arrhenius parameters (Ea, ΔG‡) from Gaussian 09 simulations to optimize polymerization conditions .

Q. How are structure-activity relationships (SAR) analyzed for antitumor derivatives?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.

- SAR Parameters : Correlate substituent electronegativity (Hammett σ constants) with IC50 values.

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin), prioritizing derivatives with ∆G < -8 kcal/mol .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum-free media).

- Meta-Analysis : Compare logP values (from ACD/Labs Percepta) to account for solubility differences.

- Validation : Replicate high-impact results (e.g., antitumor IC50 < 10 µM) under controlled conditions .

Tools and Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.